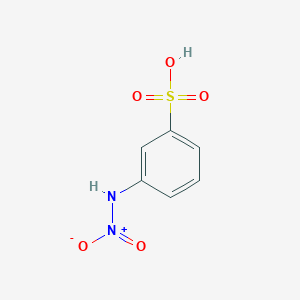

3-(Nitroamino)benzene-1-sulfonic acid

Description

Contextualization within Nitroaromatic Sulfonic Acid Chemistry

Nitroaromatic sulfonic acids are a well-established class of compounds, typically synthesized through the electrophilic aromatic substitution of a nitroaromatic compound. libretexts.org The sulfonation of nitrobenzene (B124822), for instance, is a standard method to produce nitrobenzenesulfonic acids. libretexts.org These compounds are noted for their acidic nature, conferred by the sulfonic acid group, and the electron-withdrawing properties of the nitro group, which influences the reactivity of the aromatic ring. nih.gov

In contrast, 3-(Nitroamino)benzene-1-sulfonic acid possesses a nitroamino group, which is structurally distinct from the more common nitro group. The nitroamino functionality consists of a nitro group attached to an amino linkage. This structural difference is significant as it can be expected to impart distinct electronic properties and reactivity to the molecule compared to its nitro-analogs.

Academic Significance and Research Gaps Pertaining to this compound

The academic significance of this compound lies primarily in its potential to expand the understanding of nitroamino-substituted aromatic systems. The interplay between the strongly acidic sulfonic acid group and the nitroamino group could lead to interesting chemical properties and reaction pathways. However, a thorough review of the scientific literature reveals a significant research gap concerning this specific compound. There is a notable absence of dedicated studies on its synthesis, characterization, and reactivity.

This lack of research presents an opportunity for future investigations. Key areas for exploration would include:

The development of a reliable synthetic route to this compound.

Comprehensive characterization of its physical and spectroscopic properties.

Investigation of its chemical stability and reactivity, particularly the stability of the N-N bond in the nitroamino group under various conditions.

Computational studies to model its electronic structure and predict its properties.

Overview of Prior Research Paradigms Relevant to Nitroamino-Substituted Benzene (B151609) Sulfonates

While direct research on this compound is scarce, the existing paradigms for the study of related compounds can provide a framework for future work. Research on nitroaniline-sulfonic acids, for example, has established methods for their synthesis and characterization. researchgate.netsci-hub.seacs.orgacs.org These studies often involve the sulfonation of nitroanilines or the nitration of aminosulfonic acids. researchgate.net

The characterization of novel nitroamino compounds in other contexts, such as energetic materials, has relied on a suite of analytical techniques including NMR spectroscopy (¹H, ¹³C, ¹⁵N), infrared (IR) spectroscopy, and mass spectrometry. nih.govnih.gov Computational chemistry, particularly density functional theory (DFT), has also been employed to predict the structures, energies, and spectroscopic properties of nitroamino-containing molecules. researchgate.netjournalajopacs.comunpatti.ac.id These established methodologies would be directly applicable to the study of this compound.

For instance, the synthesis of related compounds like 4-nitroaniline-2-sulfonic acid has been documented, providing potential starting points for synthetic strategies. acs.orgacs.org Furthermore, studies on the thermal behavior of nitroaniline-sulfuric acid compositions offer insights into the potential stability and decomposition pathways of related sulfonated compounds. researchgate.netsci-hub.se

Detailed Research Findings

Due to the aforementioned research gap, detailed experimental findings for this compound are not available in the current body of scientific literature. To provide a preliminary understanding of its potential characteristics, the following data tables present predicted properties based on computational models and analogies to similar, well-characterized compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₆H₆N₂O₅S | --- |

| Molecular Weight | 218.19 g/mol | --- |

| Appearance | Likely a crystalline solid | Analogy to related sulfonic acids |

| Acidity (pKa) | < 0 | Estimated from the sulfonic acid group |

| Solubility | Expected to be soluble in water and polar organic solvents | Due to the presence of the polar sulfonic acid group |

Note: These properties are predicted and await experimental verification.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm; a broad singlet for the NH proton. |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. |

| IR Spectroscopy | Strong absorptions for S=O stretching (sulfonic acid) around 1030 and 1170 cm⁻¹; N-O stretching (nitro group) around 1350 and 1550 cm⁻¹; N-H stretching around 3300 cm⁻¹. |

Note: These are generalized predictions and actual spectra may vary.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61734-82-5 |

|---|---|

Molecular Formula |

C6H6N2O5S |

Molecular Weight |

218.19 g/mol |

IUPAC Name |

3-nitramidobenzenesulfonic acid |

InChI |

InChI=1S/C6H6N2O5S/c9-8(10)7-5-2-1-3-6(4-5)14(11,12)13/h1-4,7H,(H,11,12,13) |

InChI Key |

UZGHLHCTRBGPAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)N[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Nitroamino Benzene 1 Sulfonic Acid

Chemo- and Regioselective Synthesis Strategies

The principal challenge in synthesizing 3-(Nitroamino)benzene-1-sulfonic acid is achieving selective nitration on the nitrogen atom (N-nitration) of metanilic acid, without promoting nitration on the aromatic ring (C-nitration).

Precursor Synthesis: The regioselective synthesis of the metanilic acid precursor is well-established. It begins with the sulfonation of nitrobenzene (B124822). The nitro group is a meta-director, which ensures that the sulfonic acid group is added at the 3-position with high regioselectivity. Subsequent reduction of the nitro group yields 3-aminobenzenesulfonic acid.

Proposed N-Nitration: For the final N-nitration step, chemo- and regioselectivity would be paramount. Standard nitrating mixtures (sulfuric and nitric acid) would likely lead to undesired C-nitration on the electron-rich aromatic ring. A more controlled approach would be necessary, likely involving the formation of an N-nitroso intermediate followed by oxidation, or the use of specific N-nitrating agents like nitric acid in acetic anhydride (B1165640). The reaction would need to be carefully controlled to prevent rearrangement of the nitroamino group or degradation of the molecule.

Exploration of Novel Precursor Compounds and Reaction Conditions

Research has focused on optimizing the synthesis of the key precursor, metanilic acid. The traditional method involves the sulfonation of nitrobenzene followed by reduction.

The sulfonation step typically uses oleum (B3057394) (fuming sulfuric acid) at elevated temperatures. chemicalbook.com The subsequent reduction of the resulting 3-nitrobenzenesulfonic acid was historically carried out with iron filings in an acidic medium. chemicalbook.com

| Stage | Precursor | Reagents | Temperature (°C) | Duration (h) | Yield |

| Sulfonation | Nitrobenzene | 98% H₂SO₄, 65% Oleum | 80 → 105 | 9 | High |

| Reduction | 3-Nitrobenzenesulfonic acid | Iron filings, dil. Acid | - | - | ~55% (lab) to 90% (industrial) |

Table 1: Conventional Synthesis Conditions for the Precursor, Metanilic Acid.

Modern explorations focus on improving the safety and efficiency of these steps, particularly the reduction phase, by moving towards catalytic methods.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles would primarily target the synthesis of the metanilic acid precursor to reduce waste and improve safety.

Reduction of Waste: The classic Béchamp reduction using iron and acid generates large quantities of iron oxide sludge, a significant waste product. Greener alternatives focus on catalytic hydrogenation or electrolytic reduction, which have higher atom economy and produce minimal waste. Electrolytic reduction, for instance, uses an electric current to reduce 3-nitrobenzenesulfonic acid, avoiding the need for metal reductants entirely. A reported method using an aqueous sulfuric acid solution of sodium m-nitrobenzenesulfonate (B8546208) in an isolated electrolyzer achieved yields of over 90%. google.com

Safer Reagents and Processes: Replacing oleum in the sulfonation step with solid acid catalysts could reduce the hazards associated with handling highly corrosive and reactive fuming sulfuric acid. While not specifically documented for this compound, this is a general trend in sulfonation reactions. Similarly, catalytic hydrogenation replaces the need for large quantities of acid and iron powder. google.com

Catalytic Approaches in the Synthesis of this compound

Catalysis is most relevant to the production of the 3-aminobenzenesulfonic acid precursor.

Catalytic Sulfonation: Some methods employ catalysts to improve the efficiency and reduce byproducts in the initial sulfonation of nitrobenzene. One patented process utilizes a sodium tungstate (B81510) catalyst with sulfur trioxide as the sulfonating agent. This approach is reported to greatly reduce the formation of the 3,3'-dinitrodiphenyl sulfone byproduct and avoids residual sulfuric acid in the reaction system. google.com

Catalytic Hydrogenation: The most significant catalytic application is in the reduction of 3-nitrobenzenesulfonic acid. Catalytic hydrogenation offers a cleaner and often more efficient alternative to metal-acid reductions.

Palladium on Carbon (Pd/C): This is a common and effective catalyst for the hydrogenation of nitro groups. The reaction is typically carried out under hydrogen pressure in an aqueous solution. google.com

Raney Nickel: This is another effective catalyst for this transformation, with some literature claiming yields of around 75% for small-scale reductions using hydrazine (B178648) and Raney nickel. drugfuture.com

Tungsten Disulfide (WS₂): This catalyst has also been reported to give high yields (around 94%) for the reduction. drugfuture.com

| Catalyst | Substrate | Conditions | Yield |

| Sodium Tungstate | Nitrobenzene | SO₃, 80-120°C | High |

| Pd/C | 3-Nitrobenzenesulfonic acid | H₂ (0.8–2.0 MPa), 60–130°C | High |

| Raney Nickel | 3-Nitrobenzenesulfonic acid | Hydrazine | ~75% |

| WS₂ | 3-Nitrobenzenesulfonic acid | - | ~94% |

Table 2: Catalytic Approaches in the Synthesis of the Precursor, Metanilic Acid.

Elucidation of Reaction Mechanisms Involving 3 Nitroamino Benzene 1 Sulfonic Acid

Mechanistic Pathways for Formation Reactions

The primary route to the formation of 3-(nitroamino)benzene-1-sulfonic acid is through the N-nitration of 3-aminobenzene-1-sulfonic acid, also known as metanilic acid. This reaction is a type of electrophilic substitution occurring on the nitrogen atom of the amino group, rather than on the aromatic ring itself.

The process is typically carried out using a nitrating agent, often a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride (B1165640). The key steps in the mechanism are as follows:

Generation of the Nitrating Agent: In the presence of a strong acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack by the Amino Group: The lone pair of electrons on the nitrogen atom of the amino group in 3-aminobenzene-1-sulfonic acid acts as a nucleophile, attacking the electrophilic nitronium ion. This step forms a new N-N bond.

Deprotonation: A base, such as a water molecule or the conjugate base of the acid catalyst, removes a proton from the nitrogen atom, leading to the final product, this compound.

It is crucial to control the reaction conditions, as direct C-nitration of the aromatic ring can occur as a competing side reaction. The amino group is a strong activating, ortho, para-director, while the sulfonic acid group is a deactivating, meta-director. minia.edu.eglibretexts.orgunigoa.ac.in However, in a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-director. This would direct any competing electrophilic aromatic substitution to the positions meta to both the anilinium and sulfonic acid groups.

Investigation of Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound in substitution reactions is governed by the electronic effects of its two substituents: the nitroamino group (-NHNO₂) and the sulfonic acid group (-SO₃H).

Electrophilic Aromatic Substitution:

Both the nitroamino and sulfonic acid groups are electron-withdrawing and therefore deactivate the benzene (B151609) ring towards electrophilic attack. minia.edu.eg The sulfonic acid group is a known meta-director. minia.edu.eglibretexts.org The nitroamino group, due to the strong electron-withdrawing nature of the nitro group, also acts as a deactivating group and is expected to be a meta-director.

When this compound undergoes electrophilic substitution, the incoming electrophile will be directed to the positions meta to both existing groups. This results in substitution at the 5-position of the benzene ring. The reaction proceeds via the standard mechanism for electrophilic aromatic substitution, involving the formation of a resonance-stabilized carbocation intermediate (a Wheland intermediate or arenium ion), followed by deprotonation to restore aromaticity.

Nucleophilic Aromatic Substitution:

Aromatic rings bearing strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). libretexts.org The nitroamino and sulfonic acid groups make the benzene ring of this compound electron-deficient and thus susceptible to nucleophilic attack. For a nucleophilic substitution to occur, a good leaving group, such as a halide, would typically need to be present on the ring. In the absence of such a leaving group, these reactions are generally not favored. However, under forcing conditions, displacement of the sulfonic acid group or the nitroamino group might be possible, though such reactions are not commonly reported for this specific compound. The mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group. libretexts.org

Kinetics and Thermodynamics of Key Transformation Reactions

The kinetics and thermodynamics of reactions involving this compound are significantly influenced by the reaction conditions, particularly the acidity of the medium.

Formation Reaction: The N-nitration of 3-aminobenzene-1-sulfonic acid is generally a rapid, exothermic process. The rate-determining step is typically the attack of the amino group on the nitronium ion. The kinetics can be complex and may depend on the concentrations of the amine, nitric acid, and the acid catalyst.

Acid-Catalyzed Rearrangement: One of the most significant reactions of N-nitroarylamines is the acid-catalyzed rearrangement to form C-nitro isomers. This reaction, often referred to as the Orton rearrangement for N-haloacetanilides, can proceed through both intramolecular and intermolecular pathways.

Intramolecular Pathway: In this mechanism, the nitro group migrates directly from the nitrogen atom to a carbon atom on the same aromatic ring, often proposed to proceed through a cyclic intermediate.

Intermolecular Pathway: This pathway involves the detachment of the nitro group as a nitronium ion, which then re-attaches to the aromatic ring of another molecule via a standard electrophilic aromatic substitution.

The predominant pathway is influenced by the reaction conditions and the structure of the substrate. For many N-nitroarylamines, the rearrangement is found to be largely intramolecular. rsc.org The kinetics of these rearrangements are often first-order with respect to the N-nitroamine and show a strong dependence on the acidity of the solution. rsc.org

The thermodynamic stability of the products plays a crucial role in the outcome of the rearrangement. C-nitroanilines are generally more thermodynamically stable than the corresponding N-nitroanilines, which provides the driving force for the rearrangement.

Below is a table summarizing the expected kinetic and thermodynamic parameters for key reactions.

| Reaction | Key Kinetic Factors | Thermodynamic Considerations |

| N-Nitration of 3-Aminobenzene-1-sulfonic acid | Concentration of reactants and catalyst, temperature. | Exothermic reaction, formation of the N-N bond is favored. |

| Acid-Catalyzed Rearrangement | Acidity of the medium (H₀), temperature, solvent polarity. | C-nitro product is generally more stable than the N-nitro reactant. The reaction is often irreversible. |

| Electrophilic Aromatic Substitution | Strength of the electrophile, concentration of reactants. | Typically exothermic, driven by the restoration of aromaticity. |

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates.

In N-Nitration: The primary intermediate in the formation of this compound is the protonated N-nitroamine, formed after the initial attack of the amino group on the nitronium ion. This species is then deprotonated to yield the final product.

In Electrophilic Aromatic Substitution: The key intermediate is the Wheland intermediate or arenium ion . This is a resonance-stabilized carbocation formed by the attack of an electrophile on the aromatic ring. Spectroscopic techniques, such as NMR, can sometimes be used to observe these intermediates under stable conditions (e.g., in superacid media).

In Acid-Catalyzed Rearrangement: The nature of the intermediates in the rearrangement of N-nitroarylamines is a subject of ongoing discussion.

For the intramolecular pathway , a proposed intermediate involves a π-complex where the nitro group is associated with the aromatic ring before forming the new C-N bond.

For the intermolecular pathway , the key intermediates are the free nitronium ion (NO₂⁺) and the protonated amine .

The detection of these intermediates is challenging due to their transient nature. However, trapping experiments can provide evidence for the presence of free nitronium ions in intermolecular rearrangements. For instance, the addition of a more reactive aromatic compound to the reaction mixture can lead to the formation of its nitrated derivative, indicating the presence of a free nitrating agent. rsc.org

| Reaction | Key Intermediates | Methods of Characterization |

| N-Nitration | Protonated N-nitroamine | Indirect evidence from kinetic studies. |

| Electrophilic Aromatic Substitution | Wheland intermediate (Arenium ion) | NMR spectroscopy in superacids, theoretical calculations. |

| Acid-Catalyzed Rearrangement | π-complex (intramolecular), Nitronium ion and protonated amine (intermolecular) | Trapping experiments, kinetic isotope effects, product analysis. |

Theoretical and Computational Investigations of 3 Nitroamino Benzene 1 Sulfonic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional geometry and electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to find the most stable arrangement of atoms (the optimized geometry) and to describe the distribution and energy of electrons within the molecule.

The molecular structure of 3-(Nitroamino)benzene-1-sulfonic acid is characterized by a benzene (B151609) ring substituted with a nitroamino group (-NHNO₂) and a sulfonic acid group (-SO₃H) at the meta-position. High-level calculations, such as those employing Density Functional Theory (DFT) or Hartree-Fock (HF) methods with appropriate basis sets (e.g., 6-311G(d,p) or cc-pVTZ), can predict key structural parameters. The geometry is defined by bond lengths, bond angles, and dihedral angles that dictate the spatial orientation of the substituent groups relative to the aromatic ring.

| Parameter | Predicted Value (Å or °) | Description |

| Bond Lengths | ||

| C-C (aromatic) | ~1.39 - 1.41 Å | Typical length for an aromatic C-C bond. |

| C-S | ~1.78 Å | Length of the bond connecting the ring to the sulfonic group. |

| S-O | ~1.47 Å | Length of the sulfur-oxygen double bonds in the sulfonic group. |

| S-OH | ~1.69 Å | Length of the sulfur-hydroxyl bond. |

| C-N | ~1.39 Å | Length of the bond connecting the ring to the nitroamino group. |

| N-N | ~1.35 Å | Length of the nitrogen-nitrogen bond in the nitroamino group. |

| N-O | ~1.23 Å | Length of the nitrogen-oxygen double bonds in the nitroamino group. |

| Bond Angles | ||

| C-C-C (ring) | ~120° | Angle within the planar benzene ring. |

| C-S-O | ~107° | Angle within the sulfonic acid group. |

| C-N-N | ~118° | Angle defining the geometry of the nitroamino substituent. |

| Dihedral Angles | ||

| C-C-S-O | Variable | Describes the rotation of the sulfonic acid group around the C-S bond. |

| C-C-N-N | Variable | Describes the rotation of the nitroamino group around the C-N bond. |

Note: The values in this table are representative estimates based on calculations of structurally similar compounds. Actual optimized values would require specific calculations for this molecule.

The electronic structure is elucidated by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. thaiscience.info A smaller gap suggests the molecule is more polarizable and reactive. For aromatic compounds with strong electron-withdrawing groups like the nitroamino and sulfonic acid moieties, the HOMO and LUMO energy levels are expected to be lowered relative to benzene.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (red/yellow) concentrated around the electronegative oxygen atoms of both the nitroamino and sulfonic acid groups. These sites represent likely targets for electrophilic attack. Conversely, regions of positive potential (blue) would be found near the hydrogen atoms, particularly the acidic proton of the -SO₃H group.

Density Functional Theory (DFT) Studies on Reactivity Indices

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. From DFT calculations, several "reactivity indices" can be derived that quantify and predict the chemical behavior of a molecule. These descriptors are based on how the molecule's energy changes with a change in the number of electrons. researchgate.net

Key global reactivity indices include:

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is calculated from the energies of the HOMO and LUMO: μ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive. η ≈ (ELUMO - EHOMO) / 2

Global Softness (S): The inverse of hardness (S = 1/η), it quantifies the molecule's polarizability. A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is defined as: ω = μ² / 2η

The presence of two strong electron-withdrawing groups (-NHNO₂ and -SO₃H) on the benzene ring significantly influences these indices. These groups pull electron density from the ring, making the molecule electron-deficient. Consequently, this compound is expected to have a high chemical potential, high chemical hardness, and a significant electrophilicity index, indicating it is a strong electron acceptor and likely to react with nucleophiles. rjpn.org

| Compound | EHOMO (eV) | ELUMO (eV) | Hardness (η) | Electrophilicity (ω) |

| Phenol | -5.91 | -0.68 | 2.62 | 2.37 |

| 2-Aminophenol | -5.44 | -0.58 | 2.43 | 1.82 |

| 2-Nitrophenol | -6.74 | -2.31 | 2.22 | 4.58 |

Note: This table shows DFT-calculated values for related phenolic compounds to illustrate the influence of substituents on reactivity indices. rjpn.org The nitro group significantly increases the electrophilicity index. A similar, if not greater, effect would be anticipated for this compound.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.

For this compound, the primary sources of conformational freedom are the rotations around the C-S bond (connecting the sulfonic acid group to the ring) and the C-N bond (connecting the nitroamino group to the ring). An MD simulation would track the trajectories of these rotations, revealing the most stable conformations and the energy barriers between them. The simulation could reveal whether certain orientations are preferred due to steric hindrance or potential intramolecular hydrogen bonding between the acidic proton of the -SO₃H group and an oxygen atom of the -NHNO₂ group.

Analysis of an MD trajectory typically involves calculating metrics such as:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating structural stability.

Root-Mean-Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. For this compound, the atoms at the termini of the substituent groups would likely show the highest RMSF values.

Radius of Gyration (Rg): Indicates the compactness of the molecule's structure over the course of the simulation.

These simulations can be performed in a vacuum to study intrinsic properties or in a solvent (like water) to understand how the environment affects conformational preferences and dynamics.

Computational Prediction of Reaction Pathways and Transition States

A significant advantage of computational chemistry is its ability to map out entire reaction mechanisms, including the identification of short-lived intermediates and high-energy transition states that are difficult to observe experimentally. nih.gov By calculating the potential energy surface for a given reaction, researchers can determine the most likely pathway and the activation energy (Ea) required for the reaction to proceed.

For this compound, several reaction types could be investigated computationally:

Acid-Base Chemistry: The deprotonation of the highly acidic sulfonic acid group could be modeled to calculate its pKa value.

Electrophilic Aromatic Substitution: The benzene ring is heavily deactivated by the two electron-withdrawing groups. Computational studies could predict the feasibility of further substitution (e.g., nitration or halogenation). The calculations would likely confirm that such reactions are energetically unfavorable and would predict that if a reaction were to occur, it would be directed to the 5-position (meta to both existing substituents).

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it a potential candidate for nucleophilic attack, although this typically requires a good leaving group.

Decomposition Pathways: The nitroamino group is an energetic functional group. acs.org Computational studies could explore thermal decomposition mechanisms, identifying the initial bond-breaking steps and subsequent products. This involves locating the transition state for the rate-limiting step and calculating its energy barrier.

These investigations typically involve searching for stationary points on the potential energy surface. Minima correspond to reactants, products, and intermediates, while first-order saddle points correspond to transition states. Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that a located transition state correctly connects the desired reactants and products.

Advanced Spectroscopic and Diffraction Techniques for Structural Analysis of 3 Nitroamino Benzene 1 Sulfonic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms within the 3-(Nitroamino)benzene-1-sulfonic acid molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to clearly show the 1,3- (or meta) substitution pattern on the benzene (B151609) ring. Four distinct signals would be anticipated in the aromatic region, each integrating to one proton. The proton at the C-2 position, situated between the strongly electron-withdrawing sulfonic acid and nitroamino groups, would be the most deshielded and appear furthest downfield. The protons at C-4 and C-6 would exhibit coupling to their neighbors, while the proton at C-5 would likely appear as a triplet. Additionally, two broad, exchangeable signals corresponding to the protons on the sulfonic acid (-SO₃H) and the nitroamino (-NH-) groups would be expected, the positions of which are highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing six unique signals for the six carbons of the benzene ring. The two carbons directly attached to the substituents (C-1 and C-3) are known as ipso-carbons and their chemical shifts are directly influenced by the electronegativity and resonance effects of the attached groups. The remaining four carbons (C-2, C-4, C-5, C-6) would also exhibit distinct chemical shifts, confirming the lack of symmetry in the substitution pattern.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| C-1 | - | ~140-145 | - |

| C-2 | ~8.2-8.4 | ~122-125 | Doublet |

| C-3 | - | ~148-152 | - |

| C-4 | ~7.8-8.0 | ~128-131 | Doublet of Doublets |

| C-5 | ~7.5-7.7 | ~120-123 | Triplet |

| C-6 | ~7.9-8.1 | ~130-133 | Doublet |

| -NH- | Variable (Broad) | - | Singlet (Broad) |

| -SO₃H | Variable (Broad) | - | Singlet (Broad) |

Note: The values presented are theoretical predictions based on substituent effects and data from analogous compounds. Actual experimental values may vary.

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound (monoisotopic mass: 217.9997 Da), high-resolution mass spectrometry would confirm its elemental composition (C₆H₆N₂O₅S) epa.gov.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) at m/z ≈ 218 would be observed. Key fragmentation pathways would likely involve the loss of stable neutral molecules or radicals. A prominent fragmentation would be the loss of sulfur trioxide (SO₃, 80 Da), a common pathway for aromatic sulfonic acids, leading to a fragment at m/z 138. Another expected cleavage is the loss of the nitro group (NO₂, 46 Da), resulting in a fragment at m/z 172. Further fragmentation of the aromatic ring structure would also occur.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (approx.) | Proposed Fragment Ion | Neutral Loss |

| 218 | [C₆H₆N₂O₅S]⁺ (Molecular Ion) | - |

| 172 | [C₆H₆NO₂S]⁺ | NO₂ |

| 138 | [C₆H₆N₂O₂]⁺ | SO₃ |

| 92 | [C₆H₆N]⁺ | SO₃ + NO₂ |

| 77 | [C₆H₅]⁺ | SO₃ + NHNO₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would be dominated by strong absorptions corresponding to the sulfonic acid and nitroamino groups. The sulfonic acid group would produce intense bands from the symmetric and asymmetric stretching of the S=O bonds, typically in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions, respectively researchgate.net. A broad O-H stretching band, characteristic of carboxylic acids and sulfonic acids, would be expected in the 3000-2500 cm⁻¹ region. The nitroamino group would be identified by a sharp N-H stretching vibration around 3400-3300 cm⁻¹ and two strong bands for the asymmetric and symmetric N=O stretching, typically found near 1570-1500 cm⁻¹ and 1370-1300 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH- | N-H Stretch | 3400 - 3300 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| -SO₃H | O-H Stretch (Broad) | 3000 - 2500 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| -NO₂ | N=O Asymmetric Stretch | 1570 - 1500 |

| -NO₂ | N=O Symmetric Stretch | 1370 - 1300 |

| -SO₃ | S=O Asymmetric Stretch | 1250 - 1120 |

| -SO₃ | S=O Symmetric Stretch | 1080 - 1010 |

| C-N | C-N Stretch | 1350 - 1250 |

| C-S | C-S Stretch | 800 - 600 |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and details of intermolecular interactions.

A search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. However, based on its molecular structure, several key features of its solid-state architecture can be predicted. The molecule possesses a potent hydrogen bond donor in the sulfonic acid group (-SO₃H) and multiple hydrogen bond acceptors in the oxygen atoms of both the sulfonyl and nitro groups, as well as the nitrogen of the amino group. Consequently, it is highly probable that the crystal packing is dominated by an extensive network of strong intermolecular hydrogen bonds. These interactions would likely link the molecules into sheets or a three-dimensional framework, resulting in a dense and thermodynamically stable crystal lattice. The planarity of the benzene ring would also facilitate potential π-π stacking interactions between adjacent molecules.

Chemical Reactivity Studies and Derivatization Chemistry of 3 Nitroamino Benzene 1 Sulfonic Acid

Reactivity Towards Electrophilic Reagents

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene (B151609) chemistry. byjus.com The rate and regioselectivity of these reactions on a substituted benzene ring are governed by the nature of the substituents already present. chemguide.co.uk In 3-(Nitroamino)benzene-1-sulfonic acid, both the sulfonic acid group and the nitroamino group are powerful electron-withdrawing groups.

The sulfonic acid group (-SO3H) deactivates the benzene ring towards electrophilic attack due to its strong negative inductive (-I) and resonance (-M) effects. stackexchange.com This withdrawal of electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. pearson.com Consequently, the sulfonic acid group is classified as a deactivating, meta-directing group. stackexchange.comyoutube.com

Similarly, the nitro group (-NO2) is one of the most potent deactivating groups, directing incoming electrophiles to the meta position. youtube.comsavemyexams.comlibretexts.org The nitroamino group (-NHNO2) is also strongly deactivating. The presence of the nitro group on the amino nitrogen pulls the nitrogen's lone pair of electrons away, preventing them from being donated to the benzene ring. This effect, combined with the inductive withdrawal, significantly reduces the electron density of the aromatic system. quora.comscispace.com

With two strong deactivating, meta-directing groups located at the C1 and C3 positions, the benzene ring in this compound is severely deactivated. Any electrophilic substitution would be significantly slower than on benzene itself. The directing effects of the two groups reinforce each other. The sulfonic acid at C1 directs incoming electrophiles to C3 (which is already substituted) and C5. The nitroamino group at C3 directs incoming electrophiles to C1 (substituted) and C5. Therefore, electrophilic attack is strongly directed to the C5 position, the only available position that is meta to both existing substituents.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 5-Nitro-3-(nitroamino)benzene-1-sulfonic acid |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | 5-Bromo-3-(nitroamino)benzene-1-sulfonic acid |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 3-(Nitroamino)benzene-1,5-disulfonic acid |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Reaction not expected due to severe ring deactivation |

| Friedel-Crafts Acylation | R-COCl / AlCl₃ | Reaction not expected due to severe ring deactivation |

It is important to note that the reversible nature of sulfonation could be exploited. Under dilute, hot aqueous acid conditions, desulfonation can occur, which is a useful strategy in organic synthesis for using the sulfonic acid group as a temporary blocking group. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Reactivity Towards Nucleophilic Reagents

The high degree of electron deficiency in the aromatic ring of this compound, caused by the two powerful electron-withdrawing groups, makes it a potential candidate for nucleophilic aromatic substitution (SNAr). d-nb.info Such reactions typically require a good leaving group on the ring. The sulfonic acid group can act as a leaving group under specific conditions, although halogens are more common.

Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing groups. quora.comyoutube.com In this molecule, these are positions C2, C4, and C6. A strong nucleophile could potentially attack at C1, leading to the displacement of the sulfonic acid group. However, the presence of the nitroamino group at C3 would also activate the C2 and C4 positions for nucleophilic attack, potentially leading to the substitution of a hydrogen atom if a suitable oxidizing agent is present, a process known as oxidative nucleophilic substitution of hydrogen. researchgate.net

The acidic protons of the sulfonic acid and the nitroamino groups are the most likely sites of reaction with basic nucleophiles. A strong base will deprotonate the sulfonic acid group first, followed by the N-H proton of the nitroamino group under more stringent conditions.

Radical Reactions and Oxidative/Reductive Transformations

The nitroamino group is the primary site for reductive transformations. The reduction of aromatic nitro compounds is a well-established and significant reaction in organic synthesis. wikipedia.org A variety of reagents can be employed to reduce the nitro group. commonorganicchemistry.comchemeurope.com

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel can reduce the nitro group. commonorganicchemistry.commasterorganicchemistry.com This would likely convert the nitroamino group into a hydrazino group, yielding 3-hydrazinobenzene-1-sulfonic acid.

Metal-Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for nitro group reduction. commonorganicchemistry.commasterorganicchemistry.com

Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) provide a milder method for the chemoselective reduction of nitro groups. commonorganicchemistry.com

Depending on the reaction conditions, the reduction can sometimes be controlled to yield intermediate products like hydroxylamines or oximes. wikipedia.orgchemeurope.com Information regarding specific radical reactions or oxidative transformations of the nitroamino group on this particular scaffold is limited. The benzene ring itself is generally resistant to oxidation, except under harsh conditions that would likely degrade the entire molecule.

Synthesis and Characterization of Chemically Significant Derivatives

The sulfonic acid moiety is the most versatile functional group for derivatization in this compound. It can be converted into several important derivatives, including sulfonate esters, sulfonamides, and sulfonyl halides.

The most common strategy for synthesizing these derivatives involves the initial conversion of the sulfonic acid to a more reactive sulfonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 3-(nitroamino)benzene-1-sulfonyl chloride is a key intermediate that can then react with various nucleophiles.

Sulfonate Esters: Reaction of the sulfonyl chloride with alcohols (R-OH) in the presence of a base yields the corresponding sulfonate esters.

Sulfonamides: Reaction with primary or secondary amines (RNH₂ or R₂NH) produces sulfonamides. eurjchem.com

Direct methods that avoid the isolation of the often-unstable sulfonyl chloride have also been developed. For instance, sulfonic acids can be coupled directly with amines or alcohols using activating agents like triphenylphosphine (B44618) ditriflate. nih.govacs.org

Table 2: Synthesis of Derivatives from this compound

| Derivative Type | Synthetic Route | Reagents | General Product Structure |

|---|---|---|---|

| Sulfonyl Chloride | Halogenation of Sulfonic Acid | SOCl₂ or PCl₅ | 3-(NHNO₂)C₆H₄SO₂Cl |

| Sulfonate Ester | From Sulfonyl Chloride | R-OH, Pyridine | 3-(NHNO₂)C₆H₄SO₂OR |

| Sulfonamide | From Sulfonyl Chloride | RNH₂, Pyridine | 3-(NHNO₂)C₆H₄SO₂NHR |

| Sulfonamide | Direct Coupling | Amine, Triphenylphosphine ditriflate | 3-(NHNO₂)C₆H₄SO₂NHR |

Characterization of these derivatives would rely on standard spectroscopic methods. In Infrared (IR) spectroscopy, sulfonamides would show characteristic S=O stretches (around 1350 and 1160 cm⁻¹) and an N-H stretch. Sulfonate esters would also exhibit the S=O stretches and C-O stretching bands. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the structure by showing the signals for the aromatic protons and carbons, as well as those from the R-group in the ester or amide.

Future Research Directions and Methodological Challenges for 3 Nitroamino Benzene 1 Sulfonic Acid

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-(Nitroamino)benzene-1-sulfonic acid is not well-documented, presenting a primary challenge and an opportunity for significant research. Future work in this area should focus on creating synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry.

Conventional methods for modifying benzene (B151609) derivatives often involve harsh conditions. For instance, the production of the related compound 3-nitrobenzenesulfonic acid can involve dissolving nitrobenzene (B124822) in 98% sulfuric acid and using 65% oleum (B3057394) at elevated temperatures. chemicalbook.com Developing a route for this compound would likely require moving beyond such aggressive reagents.

A plausible synthetic strategy could start from metanilic acid (3-aminobenzenesulfonic acid), followed by N-nitration of the amino group. However, this poses several challenges:

Selectivity: The N-nitration must be selective, avoiding C-nitration of the aromatic ring.

Stability: The nitroamino group can be unstable, particularly under the acidic conditions often used for nitration. researchgate.net

Sustainability: Traditional nitrating agents like nitric acid in sulfuric or acetic anhydride (B1165640) are environmentally taxing.

Future research should prioritize the development of novel catalytic systems, the use of milder nitrating agents, and the exploration of solvent-free or aqueous reaction media.

Table 1: Potential Sustainable Synthetic Approaches

| Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalysts. | Identifying or engineering a suitable enzyme for N-nitration. |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, potential for continuous flow processes. | Designing a stable and selective solid acid or metal catalyst. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potentially higher yields. | Optimizing conditions to prevent decomposition of the target molecule. |

| Flow Chemistry | Enhanced safety for handling potentially energetic compounds, precise control over reaction parameters. | Developing a robust flow reactor setup for a multi-step synthesis. |

Deeper Mechanistic Understanding of Complex Reactions

The presence of the nitroamino group suggests a rich and complex reactivity profile for this compound that is ripe for mechanistic investigation. A key area of interest is the potential for tautomerism and rearrangement reactions.

Nitroamino compounds can exhibit tautomerism, isomerizing to a nitroimino form. bohrium.comrsc.org This hydrogen transfer process can be influenced by intramolecular hydrogen bonding and the electronic nature of other substituents on the molecule. rsc.org The strongly electron-withdrawing sulfonic acid group at the meta-position would have a significant electronic influence on this equilibrium, a phenomenon that requires detailed computational and experimental study.

Furthermore, as a nitroamino-substituted aromatic, the compound could undergo various reactions whose mechanisms are not fully understood. These include:

Thermal Decomposition: The N-NO2 bond is often the weakest bond in nitroamino compounds and can be a trigger for decomposition, a critical aspect for assessing the material's stability and safety. researchgate.net

Rearrangements: Under certain conditions, aromatic nitroamines can undergo rearrangements, such as the Bamberger rearrangement. Understanding the pathways for this compound is crucial.

Reduction: The selective reduction of the nitroamino group without affecting the sulfonic acid moiety is a synthetic challenge requiring mechanistic insight to control.

Table 2: Mechanistic Questions for Future Investigation

| Reaction Type | Key Mechanistic Question | Proposed Investigative Methods |

|---|---|---|

| Nitroamino-Nitroimino Tautomerism | What is the position of the equilibrium and the energy barrier for the tautomerization? | In-situ spectroscopy (NMR, IR), Density Functional Theory (DFT) calculations. |

| Thermal Decomposition | What is the primary decomposition pathway and what are the gaseous products? | Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS), kinetic studies. |

| Electrophilic Aromatic Substitution | How do the existing groups direct further substitution on the ring? | Product analysis under various reaction conditions, computational modeling of intermediates. |

Advancements in High-Throughput Screening for Reactivity Profiles

To accelerate the discovery of potential applications for this compound, a comprehensive understanding of its reactivity with a wide range of chemical partners is needed. High-throughput screening (HTS) offers a powerful methodology to rapidly map this reactivity profile.

By employing automated, parallel experimentation, HTS can be used to test the compound's reactivity and stability against libraries of reagents under diverse conditions. This would allow researchers to:

Identify novel reactions and synthetic transformations.

Map its stability window with respect to pH, temperature, and oxidants/reductants.

Discover potential catalytic activities of the compound or its derivatives.

The data generated from HTS would be invaluable for building structure-activity relationships and for guiding the rational design of new functional molecules derived from this compound.

Exploration of Unconventional Reaction Environments and Conditions

Moving beyond standard laboratory conditions can unlock novel reactivity and provide more sustainable chemical processes. The study of this compound in unconventional environments represents a significant frontier.

Key areas for exploration include:

Ionic Liquids: As non-volatile solvents with tunable properties, ionic liquids could offer unique solubility and stability for the sulfonic acid, potentially favoring specific reaction pathways.

Supercritical Fluids: Using supercritical CO2 as a reaction medium could facilitate product separation and minimize organic solvent waste, contributing to a greener process.

Mechanochemistry: Performing reactions through mechanical force (ball milling) in the absence of bulk solvent is a burgeoning area of sustainable chemistry that could enable novel syntheses and transformations.

Photochemistry: Investigating the response of the molecule to light could reveal new reaction pathways, given that nitroaromatic compounds are often photoactive.

These environments could not only lead to more efficient and selective reactions but also provide fundamental insights into how reaction media can influence chemical behavior.

Integration of Machine Learning in Predictive Chemistry for this compound

The integration of computational tools, particularly machine learning (ML), is poised to revolutionize the study of complex molecules. For this compound, where experimental data is scarce, ML offers a powerful predictive lens.

ML models can be trained on existing chemical databases to predict a wide array of properties for new or understudied molecules. researchgate.net For this specific compound, future research could leverage ML to:

Predict Physicochemical Properties: Models can estimate properties like solubility, stability, and spectral characteristics, guiding experimental design.

Forecast Reactivity: ML can predict the most likely sites for electrophilic or nucleophilic attack on the molecule, aiding in the planning of synthetic modifications. researchgate.net

Assess Potential Hazards: Quantitative Structure-Activity Relationship (QSAR) models can be used to predict potential toxicity or carcinogenicity based on molecular fragments, providing an early-stage safety assessment. nih.gov

Guide Synthesis Planning: Retrosynthesis algorithms powered by machine learning could propose novel and efficient synthetic routes to the target molecule and its derivatives.

The primary challenge in this area will be the availability of high-quality data on related nitroamino and aromatic sulfonic acid compounds to train accurate and reliable models.

Table 3: Application of Machine Learning in Future Research

| ML Application | Predicted Property | Potential Impact |

|---|---|---|

| QSAR Modeling | Carcinogenicity, toxicity. nih.gov | Early hazard identification and risk mitigation. |

| Reactivity Prediction | Site-selectivity in aromatic substitutions. researchgate.net | Rational design of derivatives and synthetic intermediates. |

| Property Prediction | Energetic properties, thermal stability. | Assessment of safety and potential use as an energetic material. |

| Spectral Simulation | NMR and IR spectra. | Aiding in the characterization and identification of synthetic products. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(nitroamino)benzene-1-sulfonic acid, and how can reaction conditions be optimized for purity?

- Methodological Answer : Synthesis typically involves nitration of benzenesulfonic acid derivatives followed by amination. Controlled nitration (e.g., using HNO₃/H₂SO₄ at 0–5°C) minimizes byproducts like dinitro derivatives. Post-reaction purification via recrystallization (ethanol/water mixtures) or ion-exchange chromatography ensures high purity (>95%). Monitor reaction progress using thin-layer chromatography (TLC) with UV detection .

Q. How can NMR spectroscopy be employed to confirm the structure of this compound?

- Methodological Answer : Use ¹H and ¹³C NMR with deuterated solvents (e.g., D₂O or DMSO-d₆). Key signals include:

- Aromatic protons: δ 7.8–8.2 ppm (meta-substituted benzene).

- Sulfonic acid proton: Broad peak δ 10–12 ppm (pH-dependent).

- Nitroamino group: δ 6.5–7.0 ppm (NH).

Internal standards like 3-(trimethylsilyl)propane-1-sulfonic acid (δ 0 ppm for ¹H) improve shift accuracy .

Q. What stability challenges arise when storing this compound, and how are they mitigated?

- Methodological Answer : The compound is hygroscopic and prone to decomposition under UV light. Store in amber vials at 4°C with desiccants (e.g., silica gel). Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-MS to identify breakdown products (e.g., sulfonate or nitro group loss) .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in aqueous environments?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as partial charges on the sulfonic acid (-0.85 e) and nitroamino (-0.45 e) groups. Solvation models (COSMO-RS) predict solubility parameters and hydrolysis pathways. Compare with experimental UV-Vis spectra (λmax ~260 nm) to validate simulations .

Q. What contradictions exist between experimental and computational data on the compound’s nitramine formation kinetics?

- Methodological Answer : Discrepancies arise in product yield estimates. For example, models may overpredict nitramine concentrations by factors of 5–50 due to unaccounted side reactions (e.g., radical quenching). Resolve by coupling kinetic modeling (MAFOR software) with in situ FTIR or online mass spectrometry to track intermediates .

Q. How does this compound interact with biological macromolecules, and what techniques quantify these interactions?

- Methodological Answer : The sulfonic acid group binds cationic residues (e.g., lysine) in proteins via electrostatic interactions. Use isothermal titration calorimetry (ITC) to measure binding constants (Kd ~10⁻⁴ M) or fluorescence quenching assays with tryptophan-containing proteins. Molecular docking (AutoDock Vina) predicts binding sites .

Q. What advanced characterization methods resolve ambiguities in its degradation pathways under oxidative conditions?

- Methodological Answer : Apply LC-QTOF-MS to identify degradation products (e.g., hydroxylated derivatives or sulfonate cleavage). Isotopic labeling (¹⁵N-nitroamino) tracks nitrogen fate during oxidation. Compare with GC-NPD for nitro-group retention analysis .

Key Research Gaps and Recommendations

- Synthesis : Explore green chemistry approaches (e.g., microwave-assisted nitration) to improve yield and reduce waste .

- Environmental Impact : Study atmospheric lifetime using smog chamber experiments to assess nitramine persistence .

- Biological Interactions : Investigate cytotoxicity via MTT assays in mammalian cell lines to evaluate biomedical risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.